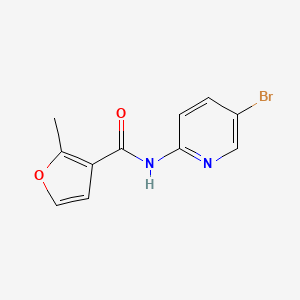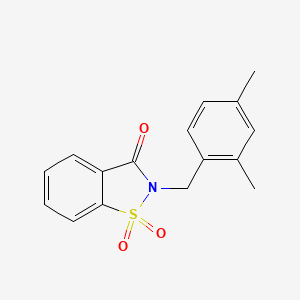![molecular formula C13H17NO3 B5512272 4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid CAS No. 183602-84-8](/img/structure/B5512272.png)
4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis Synthesis of similar compounds involves catalytic acylation and Knoevenagel condensation reactions, utilizing precursors like succinic anhydride and various aldehydes or ketones in the presence of catalysts. For example, a related compound was synthesized through the reaction of itaconic anhydride with 3-aminoacetophenone, indicating the versatility of synthetic routes for these molecules (Nayak et al., 2014).
Molecular Structure Analysis The molecular structure of these compounds has been extensively studied through techniques like FT-IR, NMR, and X-ray diffraction, revealing intricate details about their geometrical configuration, bond lengths, angles, and the presence of various functional groups. The structure-activity relationships derived from these analyses inform their chemical behavior and potential applications (Raju et al., 2015).
Chemical Reactions and Properties Chemical reactions of this class of compounds often involve nucleophilic attacks, esterification, and condensation reactions, demonstrating their reactivity towards various chemical reagents. Their properties, such as hyperpolarizability and charge transfer capabilities, are crucial for applications in non-linear optics and electronic materials (Vanasundari et al., 2018).
Physical Properties Analysis The physical properties, including thermal stability, melting points, and solubility, are key for understanding the conditions under which these compounds can be used. For instance, thermal analysis and single crystal X-ray diffraction provide insights into their stability under various temperature regimes and their crystalline structures, respectively (Nayak et al., 2014).
Chemical Properties Analysis The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are defined by the molecular structure. Studies involving vibrational spectroscopy and molecular orbital analysis help in understanding these properties, offering a glimpse into how these molecules interact with their environment and other substances (Raju et al., 2015).
科学的研究の応用
Molecular Docking and Biological Activities
Molecular docking studies of butanoic acid derivatives, including those similar in structure to 4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid, have revealed significant biological activities. These compounds have been investigated for their potential in inhibiting Placenta growth factor (PIGF-1), suggesting pharmacological importance. The study employs spectroscopic and structural investigations using both experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. The stability of molecules arising from hyper-conjugative interactions and charge delocalization was analyzed, highlighting their potential as nonlinear optical materials and their pharmacological relevance (K. Vanasundari et al., 2018).
Vibrational and Structural Analysis
Research has synthesized and confirmed the structure of compounds structurally similar to this compound, analyzing their vibrational wavenumbers and molecular structure through FT-IR, NMR, and X-ray diffraction studies. These analyses provide insight into the stability of such molecules arising from hyper-conjugative interactions and charge delocalization, contributing to the field of molecular spectroscopy and structural chemistry (Rahul Raju et al., 2015).
Optical Properties and Fluorescent Probes
The synthesis of fluorescent probes based on butanoic acid derivatives for β-amyloids demonstrates the application of these compounds in detecting and diagnosing Alzheimer’s disease. The study involved catalytic acylation and explored the effects of solvent polarity on the optical properties of these compounds, providing a powerful tool for molecular diagnosis (Huan-bao Fa et al., 2015).
Reaction Mechanisms and Chemical Synthesis
Studies on the reactions of butanoic acid derivatives with various reagents have shed light on their chemical behavior and potential applications in synthesizing new compounds. For instance, the reaction of aziridinecarboxylic acids with thiols leading to β-amino acid derivatives demonstrates a route for stereoselective synthesis, relevant for peptide or β-lactam derivative synthesis (Y. Hata et al., 1987).
Enzyme Inhibition and Metabolic Pathways
The inhibition of glycolic acid oxidase by butanoic acid derivatives highlights their potential as inhibitors in biochemical pathways. This application is crucial for understanding metabolic disorders and developing therapeutic strategies (H. W. Williams et al., 1983).
作用機序
特性
IUPAC Name |
4-(2-ethyl-6-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-10-6-4-5-9(2)13(10)14-11(15)7-8-12(16)17/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBDVNOAQRXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352340 |
Source


|
| Record name | ST50451941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183602-84-8 |
Source


|
| Record name | ST50451941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)
![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)




![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)
![N-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5512256.png)